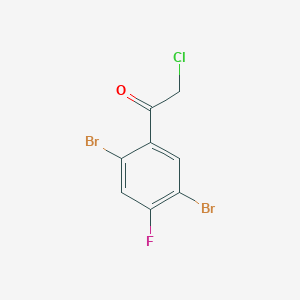

2',5'-Dibromo-4'-fluorophenacyl chloride

Description

2',5'-Dibromo-4'-fluorophenacyl chloride (Chemical Formula: C₈H₄Br₂ClF₃O) is a halogenated aromatic compound featuring bromine substituents at the 2' and 5' positions, a fluorine atom at the 4' position, and a reactive phenacyl chloride group. The compound’s reactivity is influenced by the electron-withdrawing effects of halogens, which enhance the electrophilicity of the carbonyl carbon, making it prone to nucleophilic substitution reactions.

Properties

IUPAC Name |

2-chloro-1-(2,5-dibromo-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-5-2-7(12)6(10)1-4(5)8(13)3-11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRADMTQJZGYEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Br)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dibromo-4’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. One common method includes the reaction of 4’-fluorophenacyl chloride with bromine in the presence of a catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dibromo-4’-fluorophenacyl chloride may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dibromo-4’-fluorophenacyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions often require a base and a solvent like dichloromethane.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and ligands are commonly employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacyl derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2’,5’-Dibromo-4’-fluorophenacyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biochemical probes and inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5’-Dibromo-4’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances its electrophilic character, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural Isomerism: Positional Halogen Substitution

The positions of halogens on the aromatic ring significantly alter physicochemical properties and reactivity. Key comparisons include:

Key Insights :

Halogen Substitution: Bromine vs. Chlorine

Replacing bromine with chlorine alters molecular properties:

Key Insights :

- Leaving Group Efficiency : Bromine’s larger atomic radius and lower bond dissociation energy (vs. Cl) make 2',5'-dibromo derivatives more reactive in SN2 mechanisms .

- Electron-Withdrawing Capacity : The 2',5'-Br arrangement provides stronger deactivation of the aromatic ring, directing electrophilic attacks to specific positions.

Biological Activity

2',5'-Dibromo-4'-fluorophenacyl chloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 2',5'-dibromo-4'-fluorophenacyl chloride is characterized by the presence of bromine and fluorine substituents on a phenacyl core. This structure is significant as the substitution pattern influences its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of halogenated phenacyl derivatives, including 2',5'-dibromo-4'-fluorophenacyl chloride. The compound has demonstrated significant antibacterial activity against a range of pathogens.

Table 1: Antimicrobial Activity of 2',5'-Dibromo-4'-fluorophenacyl Chloride

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | Disruption of bacterial cell wall synthesis |

| Escherichia coli | 16 μg/mL | Inhibition of protein synthesis |

| Pseudomonas aeruginosa | 32 μg/mL | Alteration of membrane permeability |

The above table summarizes the minimum inhibitory concentrations (MIC) for various bacterial strains, indicating that the compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

Research has also explored the anticancer potential of 2',5'-dibromo-4'-fluorophenacyl chloride. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways.

Case Study: Apoptosis Induction in Cancer Cell Lines

A study conducted on human breast cancer cell lines demonstrated that treatment with 2',5'-dibromo-4'-fluorophenacyl chloride led to:

- Increased Caspase Activity : Indicating activation of apoptotic pathways.

- Cell Cycle Arrest : Notably in the G2/M phase, suggesting interference with cell division.

The biological activity of 2',5'-dibromo-4'-fluorophenacyl chloride can be attributed to several mechanisms:

- Halogenation Effects : The presence of bromine and fluorine atoms enhances lipophilicity, facilitating better membrane penetration.

- Reactive Intermediates : The compound may form reactive intermediates that interact with cellular macromolecules, leading to cell death.

- Inhibition of Key Enzymes : It has been suggested that this compound inhibits enzymes critical for bacterial survival and cancer cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.